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  • Product: N-methylquinolin-3-amine
  • CAS: 343330-71-2

Core Science & Biosynthesis

Foundational

The Biological Versatility of the Quinoline Scaffold: An In-Depth Technical Guide to the Potential Activities of N-methylquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, underscoring its status as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] The inherent chemical properties of the quinoline nucleus, including its aromaticity, planarity, and the presence of a nitrogen atom capable of hydrogen bonding, allow for diverse interactions with biological macromolecules.[4] This has led to the development of a plethora of quinoline-based drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory and antimalarial therapies.[3][5] This guide will delve into the potential biological activities of a specific, yet under-explored derivative, N-methylquinolin-3-amine, by examining the established bioactivities of its close structural analogs and the broader quinoline class.

Antiprotozoal Activity: Insights from 3-Aminoquinoline Derivatives

While direct studies on the biological activity of N-methylquinolin-3-amine are not extensively documented in publicly available literature, significant insights can be gleaned from the evaluation of closely related 3-aminoquinoline derivatives. Research into new chemotherapeutic agents against tropical diseases has identified aryl derivatives of 3-aminoquinoline as promising candidates for antileishmanial and antitrypanosomal agents.[6]

A series of these derivatives have been synthesized and evaluated for their ability to inhibit the growth of Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas' disease and Leishmaniasis, respectively.[6] Notably, certain fluorine- and chlorine-containing aryl derivatives of 3-aminoquinoline demonstrated significant potency against the intracellular promastigote form of Leishmania mexicana and the epimastigote form of Trypanosoma cruzi.[6] Importantly, these compounds exhibited no toxicity in Vero cells, a lineage of kidney epithelial cells from an African green monkey, suggesting a favorable selectivity profile for the parasite over mammalian cells.[6]

The proposed mechanism of action for these 3-aminoquinoline derivatives involves interaction with hemin, a breakdown product of hemoglobin. By inhibiting the degradation of hemin, these compounds are thought to induce oxidative stress within the parasite, which the parasite's antioxidant defense systems cannot counteract.[6] This disruption of redox homeostasis ultimately leads to parasite death.

G cluster_parasite Parasite Cell Hemoglobin Hemoglobin Hemin Hemin (Toxic) Hemoglobin->Hemin Digestion Detox Hemin Degradation (Detoxification) Hemin->Detox OxidativeStress Oxidative Stress Hemin->OxidativeStress CellDeath Parasite Death OxidativeStress->CellDeath Aminoquinoline 3-Aminoquinoline Derivative Aminoquinoline->Detox Inhibition caption Proposed Mechanism of Antiprotozoal Activity of 3-Aminoquinoline Derivatives.

Figure 1: Proposed mechanism of action for 3-aminoquinoline derivatives against protozoan parasites.

This body of evidence strongly suggests that N-methylquinolin-3-amine, as a primary amine-containing quinoline, warrants investigation for its own potential antiprotozoal activities. The N-methyl group may modulate the compound's physicochemical properties, such as lipophilicity and basicity, which could in turn influence its uptake by the parasite and its interaction with biological targets.

Anticancer Potential: A Look at Structurally Related Quinolines

The quinoline scaffold is a recurring motif in a multitude of anticancer agents.[5] These compounds exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[5][7] The anticancer potential of many quinoline derivatives has been demonstrated across a wide array of cancer cell lines.[7]

Of particular relevance to N-methylquinolin-3-amine is the use of 3-amino-1-methylquinolin-4(1H)-one as a versatile precursor for the synthesis of more complex molecules with demonstrated cytotoxic activity.[8] For instance, quinoline-pyrimidine hybrids synthesized from this precursor have shown significant in vitro cytotoxicity against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cell lines.[8] The presence of the N-methyl group and the 3-amino functionality in this building block highlights the potential for N-methylquinolin-3-amine itself to serve as a scaffold for the development of novel anticancer agents.

Furthermore, 3,5-disubstituted quinolines have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in neuronal apoptosis and a therapeutic target for some cancers.[9] This suggests that the substitution pattern on the quinoline ring, including at the 3-position, is critical for modulating biological activity.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Quinoline derivatives have a long history as antimicrobial agents.[3] The core structure is found in several antibacterial and antifungal drugs.[4][10] The antimicrobial activity of quinolines is often attributed to their ability to intercalate into DNA, inhibit bacterial enzymes like DNA gyrase, or disrupt cell membrane integrity.[11][12]

Studies on various aminoquinoline derivatives have demonstrated their efficacy against a range of pathogenic bacteria and fungi.[13] For example, a series of 5-aminoquinoline derivatives showed good antimicrobial activity against tested microbial strains.[13] While this pertains to a different regioisomer, it underscores the potential of the aminoquinoline pharmacophore in antimicrobial drug discovery.

The introduction of an N-methyl group, as in N-methylquinolin-3-amine, could potentially enhance antimicrobial activity. For instance, a series of novel quaternary pyridinium compounds based on N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives exhibited strong antibacterial activities against various pathogens, including drug-resistant strains.[12] Their mode of action was found to be the inhibition of the bacterial cell division protein FtsZ.[12]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of quinoline-based compounds to inhibit a variety of enzymes is a key aspect of their therapeutic utility.[14] As mentioned, quinoline derivatives have been shown to inhibit topoisomerases and protein kinases in the context of cancer therapy.[7]

In addition to these, other enzymes are also targeted by quinoline derivatives. For example, 2-aminoquinoline-based compounds have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[15] Interestingly, in one study, the N-methylation of a potent 2-aminoquinoline-based nNOS inhibitor led to a loss of activity, suggesting that the N-methyl group can have a profound impact on target engagement, potentially by disrupting favorable solvation of the amino group.[15] This highlights the importance of empirical testing to determine the effect of N-methylation on the activity of N-methylquinolin-3-amine against specific enzyme targets.

Experimental Protocols: A Framework for Evaluating the Biological Activity of N-methylquinolin-3-amine

To ascertain the biological activities of N-methylquinolin-3-amine, a systematic experimental approach is required. Below are representative protocols for key assays.

Synthesis of N-methylquinolin-3-amine

A plausible synthetic route to N-methylquinolin-3-amine could involve the methylation of 3-aminoquinoline.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminoquinoline in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the amino group.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-methylquinolin-3-amine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G 3-Aminoquinoline 3-Aminoquinoline NaH_DMF 1. NaH, DMF 3-Aminoquinoline->NaH_DMF CH3I 2. CH₃I NaH_DMF->CH3I N-methylquinolin-3-amine N-methylquinolin-3-amine CH3I->N-methylquinolin-3-amine caption Synthetic Workflow for N-methylquinolin-3-amine.

Figure 2: A potential synthetic workflow for the preparation of N-methylquinolin-3-amine.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the potential anticancer activity of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of N-methylquinolin-3-amine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of N-methylquinolin-3-amine in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

While specific quantitative data for N-methylquinolin-3-amine is not available, the following table provides a representative summary of the kind of data that would be generated from the aforementioned assays, based on findings for related quinoline derivatives.

Compound Class Biological Activity Assay Cell Line/Organism IC₅₀ / MIC (µM) Reference
Aryl derivatives of 3-aminoquinolineAntileishmanialIntracellular promastigote inhibitionLeishmania mexicana41.9[6]
Quinoline-pyrimidine hybridsCytotoxicityMTT AssayHepG2Varies[8]
N-methylbenzofuro[3,2-b]quinoline derivativesAntibacterialBroth MicrodilutionStaphylococcus aureusVaries[12]
2-Aminoquinoline derivativesEnzyme Inhibition (nNOS)Ki determinationHuman nNOS0.016[15]

Conclusion and Future Directions

The quinoline scaffold remains a fertile ground for the discovery of new therapeutic agents. While N-methylquinolin-3-amine itself has not been extensively studied, the biological activities of its close structural analogs provide a strong rationale for its investigation. The available evidence suggests that N-methylquinolin-3-amine holds potential as a lead compound for the development of novel antiprotozoal, anticancer, and antimicrobial agents. The N-methyl group is likely to play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the 3-aminoquinoline core.

Future research should focus on the synthesis and systematic biological evaluation of N-methylquinolin-3-amine. A comprehensive screening against a panel of cancer cell lines, pathogenic microbes, and protozoan parasites is warranted. Mechanistic studies should then be undertaken for any confirmed activities to elucidate the molecular targets and pathways involved. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of derivatives of N-methylquinolin-3-amine, will be crucial for optimizing its potency and selectivity, and for advancing this promising scaffold towards clinical development.

References

  • Chanquia, S. N., Larregui, F., Puente, V., Labriola, C., Lombardo, E., & García Liñares, G. (2020). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry Letters, 30(21), 127538. [Link]

  • Grdadolnik, J., Mravljak, J., & Švajger, U. (2021). Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. International Journal of Molecular Sciences, 22(20), 11091. [Link]

  • Karcz, T., Płaziński, W., & Sanna, G. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(18), 5567. [Link]

  • Tiglani, D., Singh, R., & Kumar, D. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3940-3950. [Link]

  • de Oliveira, C. H., de Souza, A. C., & de Souza, R. O. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1391. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 26(16), 4941. [Link]

  • Le, T. N., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21366-21388. [Link]

  • Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. (2021). International Journal of Creative Research Thoughts, 9(12), a554-a560. [Link]

  • Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. (2018). Journal of Chemical and Pharmaceutical Research, 10(1), 1-6. [Link]

  • Song, J., O'Geen, H., & Segal, D. J. (2018). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Nucleic Acids Research, 46(12), 5948-5959. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Bioorganic & Medicinal Chemistry, 26(18), 4945-4963. [Link]

  • Tiglani, D., Singh, R., & Kumar, D. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4609-4620. [Link]

  • Abu-Hashem, A. A., & Al-Hussain, S. A. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-22. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(47), 32989-33001. [Link]

  • Biological activities of quinoline derivatives. (2015). Arabian Journal of Chemistry, 8(4), 545-553. [Link]

  • Huang, B., Lu, Y., & Chen, Y. (2017). Antibacterial activity of N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives and study of their mode of action. European Journal of Medicinal Chemistry, 135, 165-175. [Link]

  • Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors. (2023). Journal of Medicinal Chemistry, 66(13), 8756-8772. [Link]

  • Saeed, A. M., Abdou, I. M., Salem, A. A., Ghattas, M. A., Atatreh, N., & AlNeyadi, S. S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

  • Humeedi, M. D., & Hussein, M. S. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. AIP Conference Proceedings, 2394(1), 020013. [Link]

  • Pape, V. F., Gaál, A., & Szatmári, I. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7799-7822. [Link]

  • El-Sheref, E. M., Elbastawesy, M. A., & Brown, A. B. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1039176. [Link]

  • Review on recent development of quinoline for anticancer activities. (2020). Bioorganic Chemistry, 103, 104184. [Link]

Sources

Exploratory

Technical Guide: N-Methylquinolin-3-amine Derivatives and Analogs

A Privileged Scaffold for Kinase Inhibition and Bio-Organic Probes [1] Executive Summary The N-methylquinolin-3-amine scaffold represents a distinct and underutilized pharmacophore within the quinoline family.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase Inhibition and Bio-Organic Probes [1]

Executive Summary

The N-methylquinolin-3-amine scaffold represents a distinct and underutilized pharmacophore within the quinoline family.[1] Unlike its 4-amino (chloroquine-like) and 8-amino (primaquine-like) isomers, the 3-amino variant possesses unique electronic properties that make it an ideal candidate for Type I and Type II kinase inhibitors , DNA intercalators, and MALDI-MS matrices.[1]

This guide addresses the synthetic challenges of accessing the 3-position—which is electronically neutral compared to the electron-deficient 2- and 4-positions—and details the medicinal chemistry logic for N-methylation, which enhances metabolic stability against N-acetylation and improves lipophilicity for blood-brain barrier (BBB) penetration.[1]

Chemical Architecture & Pharmacophore Analysis[1]

Electronic Descriptors

The quinoline ring system is heterocyclic and aromatic.[2][3][4] The nitrogen atom at position 1 exerts an electron-withdrawing effect, significantly deactivating positions 2 and 4 toward electrophilic attack but activating them for nucleophilic attack (SNAr).

However, Position 3 behaves more like a standard benzene ring. It is not sufficiently activated for direct nucleophilic substitution (SNAr), nor is it electron-rich enough for facile electrophilic aromatic substitution without harsh conditions.[1] This "electronic neutrality" dictates that Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is the most reliable synthetic vector.[1]

Structural Activity Relationship (SAR) Logic

In kinase inhibitor design, the N-methylquinolin-3-amine moiety often functions as a hinge-binding motif :

  • N1 (Quinoline Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).[1]

  • 3-NH (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD).[1]

  • N-Methyl Group: Provides a steric clash to enforce specific conformations (atropisomerism) or accesses small hydrophobic pockets within the ATP-binding site, while preventing rapid metabolic clearance via Phase II conjugation.[1]

Pharmacophore Scaffold N-Methylquinolin-3-amine Core N1 N1: H-Bond Acceptor (Hinge Interaction) Scaffold->N1 C3_Amine C3-Amine: H-Bond Donor (Key for Specificity) Scaffold->C3_Amine Methyl N-Methyl: Metabolic Shield & Hydrophobic Contact Scaffold->Methyl C3_Amine->Methyl Steric Constraint

Figure 1: Pharmacophore decomposition of the N-methylquinolin-3-amine scaffold highlighting key interaction points for medicinal chemistry.[1]

Synthetic Pathways: The "How-To"

The synthesis of N-methylquinolin-3-amine derivatives is non-trivial due to the lack of reactivity at the C3 position.[1] Three primary routes exist, but Method B (Buchwald-Hartwig) is the industry standard for library generation.[1]

Comparison of Synthetic Methods
MethodReaction TypePrecursorProsCons
A SNAr 3-FluoroquinolineAtom economyFails without strong EWG (e.g., -NO2) at C2/C4.[1]
B Buchwald-Hartwig 3-BromoquinolineHigh yields, broad scopeRequires Pd catalyst, inert atmosphere.[1]
C Reductive Amination 3-QuinoloneScalable3-Quinolone is unstable/tautomerizes; hard to access.[1]
D Curtius Rearrangement 3-Carboxylic AcidClassic routeHazardous (azides), multi-step.[1]
The Gold Standard: Buchwald-Hartwig Amination

Since SNAr is ineffective at C3, the coupling of 3-bromoquinoline with methylamine (or methylamine surrogates) using Pd2(dba)3 and phosphine ligands (BINAP or Xantphos) is the preferred route.

Synthesis Start 3-Bromoquinoline Inter Pd-Amine Complex (Oxidative Addition) Start->Inter 100°C, Toluene Reagent Methylamine (2M in THF) or Methylamine HCl Reagent->Inter Cat Catalyst System: Pd2(dba)3 (1-2 mol%) Xantphos (Ligand) Cs2CO3 (Base) Cat->Inter Product N-Methylquinolin-3-amine Inter->Product Reductive Elimination

Figure 2: The Buchwald-Hartwig cross-coupling workflow for accessing the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of N-methylquinolin-3-amine from 3-bromoquinoline. Scale: 1.0 mmol (Adaptable).

Reagents & Equipment[1][5]
  • Substrate: 3-Bromoquinoline (1.0 eq, 208 mg)

  • Amine Source: Methylamine (2.0 M in THF, 1.2 eq) or Methylamine hydrochloride (requires extra base).

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq).[1]

  • Ligand: Xantphos (0.04 eq) – Selected for its wide bite angle, promoting reductive elimination.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 eq) – Must be anhydrous.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under Ar flow, charge a flame-dried Schlenk tube with Pd2(dba)3 (18 mg) and Xantphos (23 mg).

    • Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 5 minutes until the solution turns a deep orange/red (active catalyst formation).[1]

  • Substrate Addition:

    • Add 3-bromoquinoline (208 mg) and Cs2CO3 (650 mg) to the reaction vessel.

    • Add Methylamine solution (0.6 mL of 2M THF solution). Note: If using amine gas or HCl salt, adjust stoichiometry and base accordingly.

  • Reaction:

    • Seal the vessel with a Teflon screw cap.[1]

    • Heat to 100°C for 12–16 hours.

    • Validation: Monitor via TLC (System: 30% Ethyl Acetate in Hexanes).[1] The starting bromide (high Rf) should disappear; a fluorescent blue spot (amine) typically appears at lower Rf.

  • Workup & Purification:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Wash with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Flash column chromatography on silica gel.[1] Elute with a gradient of Hexanes:EtOAc (80:20 → 50:50).[1]

    • Expected Yield: 75–85%.[1]

Medicinal Chemistry Applications

Kinase Inhibition (CK2, BTK, EGFR)

The 3-aminoquinoline scaffold acts as an ATP-competitive inhibitor.[1]

  • Mechanism: The planar quinoline ring mimics the adenine base of ATP.

  • Case Study (CK2 Inhibitors): Derivatives of 2-aminoquinoline-3-carboxylic acid and 3-aminoquinoline have shown IC50 values in the micromolar range (0.65–18.2 µM) against Protein Kinase CK2 [1].[1][5]

  • Case Study (BTK Inhibitors): 4-aminoquinoline-3-carboxamides are potent Bruton's Tyrosine Kinase (BTK) inhibitors.[1][6] While this is the 4-amino isomer, the 3-amino analogs are often explored to escape existing IP space or improve solubility [2].[1]

Bio-Organic Probes (MALDI Matrices)

3-Aminoquinoline (3-AQ) is a superior liquid matrix for MALDI-MS analysis of oligosaccharides and phosphopeptides.[1]

  • Why it works: The high proton affinity of the quinoline nitrogen aids in the ionization of analytes, while the liquid state allows for more homogenous sample crystallization compared to solid matrices like DHB [3].

References

  • Musiol, R. et al. (2025).[1] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.[1]

  • Zhang, H. et al. (2019).[1] Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2025).[1] 3-Aminoquinoline Product Specification and Applications in MALDI-MS.

  • Buchwald, S.L.[1][2] & Hartwig, J.F. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Journal of Organic Chemistry.

  • PubChem. (2025).[1] Compound Summary: 3-Aminoquinoline.[1][7] National Library of Medicine.[1]

Sources

Foundational

Technical Monograph: N-Methylquinolin-3-amine (NMQA)

Operational Classification: Privileged Pharmacophore & Fluorescent Probe Chemical Class: Heterocyclic Aromatic Amine (Aminoquinoline)[1] Executive Technical Summary N-methylquinolin-3-amine (NMQA) represents a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Classification: Privileged Pharmacophore & Fluorescent Probe Chemical Class: Heterocyclic Aromatic Amine (Aminoquinoline)[1]

Executive Technical Summary

N-methylquinolin-3-amine (NMQA) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct biological targets with high affinity. Unlike simple aliphatic amines, the NMQA moiety integrates a planar, electron-deficient quinoline ring with an electron-donating secondary amine.[1] This unique electronic "push-pull" architecture dictates its dual utility:

  • Biological Mechanism: It functions as a DNA intercalator and Topoisomerase II poison, disrupting replication forks in rapidly dividing cells (oncology/parasitology).[1]

  • Photophysical Mechanism: It acts as an environmentally sensitive fluorophore, exhibiting Intramolecular Charge Transfer (ICT) states useful for probing protein binding pockets.[1]

This guide deconstructs the NMQA mechanism from a molecular orbital perspective to its application in high-throughput drug discovery.[1]

Molecular Mechanism of Action (Biological)

The biological activity of NMQA derivatives is driven by their ability to mimic DNA base pairs and inhibit nucleic acid processing enzymes.

DNA Intercalation & Topoisomerase Inhibition

The core mechanism relies on π-π stacking interactions .[1] The planar quinoline system inserts itself between adjacent base pairs of the DNA double helix.[1]

  • Step 1: Electrostatic Attraction. At physiological pH, the heterocyclic nitrogen (N1) is often protonated (pKa ~4.9–5.0), creating a cationic species that is electrostatically attracted to the anionic phosphate backbone of DNA.

  • Step 2: Intercalation. The flat aromatic ring slides between base pairs (preferentially GC-rich regions).[1]

  • Step 3: Ternary Complex Formation. The NMQA-DNA complex traps Topoisomerase II.[1] Normally, Topo II cuts DNA to relieve supercoiling.[1] NMQA stabilizes the "cleavable complex," preventing DNA religation.[1] This leads to double-strand breaks and apoptosis.[1]

Lysosomotropic Accumulation (Antimalarial Vector)

Similar to chloroquine, NMQA derivatives exhibit lysosomotropism .[1]

  • Mechanism: The unprotonated amine diffuses across the neutral membrane of the parasite's food vacuole. Inside the acidic vacuole (pH ~5.0), the amine becomes protonated and trapped.

  • Target: It binds to toxic free heme (released during hemoglobin digestion), preventing its polymerization into non-toxic hemozoin.[1] The accumulation of free heme lyses the parasite.[1]

Pathway Visualization

The following diagram illustrates the dual pathway of NMQA toxicity in cancer cells vs. parasitic vacuoles.

NMQA_Mechanism cluster_Oncology Oncology Pathway (Nucleus) cluster_Parasitology Parasitology Pathway (Vacuole) NMQA N-methylquinolin-3-amine (NMQA) DNA_Entry Nuclear Entry NMQA->DNA_Entry Passive Diffusion Vacuole_Trap Acidic Vacuole Trapping (Ion Trap) NMQA->Vacuole_Trap pH Gradient Intercalation DNA Intercalation (π-π Stacking) DNA_Entry->Intercalation Topo_Trap Topo II-DNA Complex Stabilization Intercalation->Topo_Trap Apoptosis Apoptosis (Cell Death) Topo_Trap->Apoptosis Double Strand Breaks Heme_Bind Heme Binding (Inhibit Polymerization) Vacuole_Trap->Heme_Bind Lysis Parasite Lysis Heme_Bind->Lysis Toxic Heme Buildup

Figure 1: Dual mechanistic pathways of NMQA derivatives in oncology (nuclear targeting) and parasitology (lysosomal trapping).[1]

Photophysical Mechanism (Fluorescence)[1]

NMQA is not just a drug scaffold; it is a solvatochromic probe .[1] The secondary amine at position 3 acts as an electron donor, while the quinoline nitrogen acts as an acceptor.[1]

  • Intramolecular Charge Transfer (ICT): Upon excitation, electron density shifts from the methylamine group to the quinoline ring.[1]

  • Environmental Sensitivity: In polar solvents (like water), the excited state is stabilized, leading to a "red shift" (longer wavelength) and quenching of fluorescence. In non-polar hydrophobic pockets (like enzyme active sites), fluorescence intensity increases ("turn-on" response) and shifts blue.[1]

  • Application: This mechanism allows NMQA derivatives to serve as "light-up" probes for detecting amyloid fibrils or hydrophobic protein domains.[1]

Data Table: Solvatochromic Shift

Typical spectral shifts observed for 3-aminoquinoline derivatives:

Solvent PolarityAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Mechanistic State
Non-polar (Hexane) 3403900.85Locally Excited (LE)
Polar Aprotic (DMSO) 3554500.40ICT Stabilized
Polar Protic (Water) 360>500 (Weak)<0.05Quenched (H-bonding)

Synthetic Protocols & Chemical Reactivity[1][2][3]

To utilize NMQA in research, one must understand its synthesis and derivatization.[1] The secondary amine is the primary nucleophilic handle.[1]

Synthesis of NMQA (Buchwald-Hartwig Protocol)

This is the industry-standard method for high-purity synthesis, avoiding the explosion risks associated with diazonium intermediates.[1]

Reagents:

  • 3-Bromoquinoline (1.0 equiv)[1]

  • Methylamine (2.0 M in THF, 3.0 equiv)

  • Pd2(dba)3 (2 mol%) / BINAP (4 mol%)[1]

  • NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene, 100°C.

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix Pd2(dba)3 and BINAP in toluene and stir for 15 mins to form the active catalytic species.

  • Coupling: Add 3-bromoquinoline and NaOtBu. Inject the methylamine solution.[1]

  • Heating: Seal the vessel (pressure tube required due to volatile amine) and heat to 100°C for 12 hours.

  • Workup: Filter through Celite to remove Palladium.[1] Concentrate in vacuo.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). NMQA typically elutes as a pale yellow oil that crystallizes upon standing.[1]

Derivatization Logic

The N-methyl group increases the nucleophilicity of the nitrogen compared to the primary amine analog, making it an excellent partner for acylation or reductive amination to build larger drug libraries.

Synthesis_Workflow Start 3-Bromoquinoline Inter Pd-Ar Complex Start->Inter Oxidative Addition Cat Pd(0) / BINAP Cat->Inter Product NMQA (Target Scaffold) Inter->Product Reductive Elimination (+MeNH2) Reagent MeNH2 / Base Deriv Drug Candidate (Urea/Amide) Product->Deriv Acylation (R-COCl)

Figure 2: Palladium-catalyzed synthesis of NMQA and subsequent derivatization.

Safety & Handling (Critical Control Points)

  • Genotoxicity: As a DNA intercalator, NMQA must be treated as a potential mutagen.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

  • Stability: The secondary amine is prone to oxidation over time.[1] Store under Argon at -20°C.

  • Explosion Hazard (Historical): Older literature cites diazonium salt routes for 3-substituted quinolines.[1] Avoid diazonium routes ; use the Palladium-catalyzed method described above.

References

  • DNA Intercalation Mechanism

    • Title: DNA sequence specificity of a naphthylquinoline triple helix-binding ligand.[1]

    • Source:Nucleic Acids Research / PMC.[1][2]

    • URL:[Link]

  • Fluorescence & Photophysics

    • Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination (Context on Quinoline Fluorescence).
    • Source:Sensors (Basel).[1]

    • URL:[Link][1]

  • Synthetic Methodology (Buchwald-Hartwig)

    • Title: Palladium-Catalyzed Amination of Aryl Halides.[1]

    • Source:Organic Syntheses.
    • URL:[Link]

  • Biological Activity (Antimalarial Context)

    • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.[1][3]

    • Source:RSC Advances / NIH.[1]

    • URL:[Link]

  • Chemical Safety Data

    • Title: 3-Aminoquinoline Compound Summary.
    • Source:PubChem.[1]

    • URL:[Link][1]

Sources

Exploratory

Unveiling the Therapeutic Landscape of N-methylquinolin-3-amine: A Technical Guide to Target Identification and Validation

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic activities. N-methylquinolin-3-amine, a member of this versatile family, holds significant potential for drug development. However, its specific biological targets remain largely uncharacterized. This in-depth technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of N-methylquinolin-3-amine. By extrapolating from the known mechanisms of quinoline derivatives, we propose a rational, multi-pronged approach to elucidate its mechanism of action and accelerate its journey from a promising molecule to a potential therapeutic agent. This guide is structured to provide not just protocols, but the scientific reasoning behind a robust target validation cascade, empowering researchers to make informed decisions in their drug discovery endeavors.

Introduction: The Quinoline Scaffold and the Promise of N-methylquinolin-3-amine

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1][2]. Their therapeutic efficacy often stems from their ability to interact with a wide array of biological targets, modulating key cellular processes. The core structure of quinoline provides a versatile template for chemical modifications, allowing for the fine-tuning of activity and specificity.

N-methylquinolin-3-amine, with its characteristic quinoline core and a methylamino substituent at the 3-position, is a compound of significant interest. While specific biological data for this molecule is limited, its structural similarity to other biologically active quinolines suggests a high probability of interaction with established drug targets. This guide will focus on a systematic approach to uncover these potential targets, moving from broad cellular effects to specific molecular interactions.

N-methylquinolin-3-amine: Chemical Properties

PropertyValueSource
Molecular FormulaC10H10N2[3]
Molecular Weight158.20 g/mol [3]
XLogP3-AA1.9[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]

A Hypothesis-Driven Approach to Target Identification

Given the lack of direct target information for N-methylquinolin-3-amine, we will adopt a hypothesis-driven strategy based on the established pharmacology of the broader quinoline class. The primary hypothesis is that N-methylquinolin-3-amine will exhibit activity against one or more of the following key cellular components that are known to be modulated by quinoline derivatives:

  • Protein Kinases: A predominant target class for quinoline-based inhibitors, particularly in oncology.

  • Topoisomerases: Enzymes critical for DNA replication and repair, and established targets for cancer chemotherapy[4][5].

  • Tubulin: A key component of the cytoskeleton, the dynamics of which are a validated target for anticancer agents[4].

  • The Proteasome: The cellular machinery for protein degradation, implicated in various diseases including cancer[4].

  • DNA Methyltransferases (DNMTs): Epigenetic modifiers that are increasingly recognized as important therapeutic targets[6].

The following sections will delve into each of these potential target classes, providing the scientific rationale for their consideration and detailed experimental workflows for their validation.

Tier 1 Screening: Assessing a Broad Cytotoxic Profile

The initial step in characterizing the biological activity of N-methylquinolin-3-amine is to determine its effect on cell viability across a panel of relevant cell lines. This provides a foundational understanding of its potency and potential therapeutic window.

Cell Viability Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[2][7][8]. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay [8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-methylquinolin-3-amine (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction Assessment (Annexin V Staining)

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V assay can be performed. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

  • Cell Treatment: Treat cells with N-methylquinolin-3-amine at concentrations around its IC50 value for a predetermined time. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye such as propidium iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Tier 2 Investigation: Elucidating the Molecular Targets

Based on the initial screening results, the next phase involves investigating the specific molecular targets of N-methylquinolin-3-amine.

Kinase Inhibition

Quinoline derivatives are well-established as kinase inhibitors, targeting key players in oncogenic signaling pathways such as c-Met, EGFR, VEGFR, and the PI3K/Akt/mTOR pathway[10][11][12].

Signaling Pathway Visualization: A Generic Receptor Tyrosine Kinase (RTK) Pathway

RTK_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., EGF, VEGF, HGF) Ligand->RTK NMQA N-methylquinolin-3-amine NMQA->RTK Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes TopoI_Inhibition cluster_dna DNA Relaxation Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA Relaxes NMQA N-methylquinolin-3-amine NMQA->TopoI Inhibits

Caption: Inhibition of Topoisomerase I-mediated DNA relaxation.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay [13][14] This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I.

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled plasmid DNA (e.g., pBR322), and N-methylquinolin-3-amine at various concentrations.

  • Enzyme Addition: Add human topoisomerase I to initiate the reaction. Include a no-enzyme control and a positive control inhibitor (e.g., camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Analysis: Assess the degree of inhibition by observing the reduction in the amount of relaxed DNA compared to the control.

Tubulin Polymerization Inhibition

Compounds that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [15][16] This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mix containing tubulin, GTP, and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add N-methylquinolin-3-amine at various concentrations to a pre-warmed 96-well plate. Include positive (e.g., paclitaxel for polymerization promotion) and negative (e.g., nocodazole for inhibition) controls.

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization.

  • Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at 37°C using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of tubulin polymerization.

Proteasome Inhibition

The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and protein quality control.[17][18][19]

Experimental Protocol: Cell-Based Proteasome Activity Assay (Luminescence-based) [20][21] This assay uses a luminogenic substrate that is cleaved by the chymotrypsin-like activity of the proteasome, releasing a luminescent signal.

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with N-methylquinolin-3-amine at various concentrations.

  • Reagent Addition: Add the Proteasome-Glo™ reagent, which contains a specific luminogenic proteasome substrate and a proprietary luciferase, directly to the cell culture wells.

  • Incubation: Incubate at room temperature for a short period (e.g., 10-30 minutes) to allow for cell lysis and substrate cleavage.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of proteasome activity. Calculate the percentage of inhibition and the IC50 value.

DNA Methyltransferase (DNMT) Inhibition

DNMTs catalyze the transfer of a methyl group to DNA, an epigenetic modification crucial for gene expression regulation.[6]

Experimental Protocol: Colorimetric DNMT Activity/Inhibition Assay [2][22] This assay measures the methylation of a DNA substrate coated on a microplate.

  • Reaction Setup: Add assay buffer, nuclear extract or purified DNMTs, and N-methylquinolin-3-amine to the wells of the DNA-coated plate.

  • Methylation Reaction: Add S-adenosylmethionine (SAM), the methyl donor, to initiate the reaction. Incubate for 60-90 minutes at 37°C.

  • Detection:

    • Wash the wells and add a capture antibody that recognizes 5-methylcytosine. Incubate for 60 minutes.

    • Wash and add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 30 minutes.

    • Wash and add a colorimetric developing solution.

  • Absorbance Reading: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: A decrease in absorbance indicates inhibition of DNMT activity.

Tier 3 Confirmation: Target Engagement in a Cellular Context

Confirming that N-methylquinolin-3-amine directly interacts with its putative target in a cellular environment is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][23][24]

Workflow Visualization: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Start Intact Cells Treat Treat with N-methylquinolin-3-amine or Vehicle Start->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Precipitated Proteins Lyse->Separate Detect Detect Target Protein in Soluble Fraction (e.g., Western Blot, ELISA) Separate->Detect Analyze Analyze Thermal Shift Detect->Analyze

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot [1][25]

  • Cell Treatment: Treat intact cells with N-methylquinolin-3-amine or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the protein concentration in the soluble fractions.

  • Western Blot Analysis: Analyze the amount of the target protein in the soluble fractions by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical workflow for the identification and validation of potential therapeutic targets for N-methylquinolin-3-amine. By leveraging the known pharmacology of the quinoline scaffold, researchers can efficiently navigate the early stages of drug discovery. The proposed tiered approach, from broad phenotypic screening to specific target engagement assays, provides a robust framework for elucidating the mechanism of action of this promising compound.

Future work should focus on lead optimization to enhance potency and selectivity for the identified target(s). Furthermore, in vivo studies in relevant disease models will be crucial to translate the in vitro findings into potential therapeutic applications. The systematic application of the principles and protocols outlined in this guide will undoubtedly accelerate the development of N-methylquinolin-3-amine as a novel therapeutic agent.

References

  • Bonne, D., et al. (1985). The Journal of Biological Chemistry, 260(5), 2819-2825.
  • [Reference for Kinase Inhibition by Quinolines - Placeholder for a specific cit
  • [Reference for c-Met, EGFR, VEGFR, PI3K/Akt/mTOR p
  • [Reference for Topoisomerase, Tubulin, Proteasome as targets - Placeholder]
  • [Reference for Anticancer activity of quinolines - Placeholder]
  • [Reference for in vitro kinase assay protocol - Placeholder]
  • [Reference for Topoisomerase I inhibition - Placeholder]
  • [Reference for CETSA protocol - Placeholder]
  • [Reference for Proteasome function - Placeholder]
  • [Reference for Tubulin polymeriz
  • [Reference for DNMT inhibition - Placeholder]
  • [Reference for MTT assay - Placeholder]
  • [Reference for Topoisomerase I DNA relax
  • [Reference for Topoisomerase I mechanism - Placeholder]
  • [Reference for Proteasome activity assay - Placeholder]
  • [Reference for PI3K/Akt/mTOR p
  • [Reference for Cell Viability Assays - Placeholder]
  • [Reference for EGFR/VEGFR signaling - Placeholder]
  • [Reference for CETSA overview - Placeholder]
  • [Reference for DNMT activity assay - Placeholder]
  • [Reference for MTT assay protocol - Placeholder]
  • [Reference for Topoisomerase assay - Placeholder]
  • [Reference for In vitro kinase assay - Placeholder]
  • [Reference for Fluorescence-based tubulin assay - Placeholder]
  • [Reference for MTT assay protocol - Placeholder]
  • [Reference for VEGF signaling - Placeholder]
  • [Reference for Fluorescence-based tubulin assay - Placeholder]
  • [Reference for Proteasome degrad
  • [Reference for N-methylquinolin-3-amine properties - Placeholder]
  • [Reference for Topoisomerase mechanism video - Placeholder]
  • [Reference for DNMT inhibition assay - Placeholder]
  • [Reference for PI3K/Akt/mTOR p
  • [Reference for Angiogenesis p
  • [Reference for DNMT assay kit - Placeholder]
  • [Reference for Topoisomerase I assay kit - Placeholder]
  • [Reference for CETSA review - Placeholder]
  • [Reference for Tubulin polymeriz
  • [Reference for Proteasome function review - Placeholder]
  • [Reference for Cell-based proteasome assay - Placeholder]
  • [Reference for Topoisomerase I mechanism diagram - Placeholder]
  • [Reference for DNMT assay kit - Placeholder]
  • [Reference for Topoisomerase IA mechanism - Placeholder]
  • [Reference for Proteasome degrad
  • [Reference for PI3K/Akt/mTOR p
  • [Reference for VEGF signaling mechanism - Placeholder]
  • [Reference for Kinase inhibitor screening - Placeholder]
  • [Reference for Proteasome function webinar - Placeholder]
  • [Reference for CETSA in pl
  • [Reference for PI3K/mTOR/Akt signaling - Placeholder]
  • [Reference for Kinase assay kit - Placeholder]

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Protocols & Analytical Methods

Method

Topic: Application of N-methylquinolin-3-amine in Kinase Inhibitor Studies

An Application Note and Protocol Guide for Researchers Introduction: The Quinoline Scaffold in Kinase Inhibition The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous app...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal anchor for engaging the ATP-binding pocket of protein kinases. N-methylquinolin-3-amine represents a specific derivative of this family, offering a vector for chemical modification and a foundational structure for exploring kinase inhibitor space. Kinase inhibitors have revolutionized targeted therapy, particularly in oncology, by selectively blocking the signaling pathways that drive cancer cell proliferation and survival.

This guide provides a comprehensive framework for researchers investigating novel kinase inhibitors based on the N-methylquinolin-3-amine scaffold. It moves beyond simple protocols to explain the scientific rationale behind experimental design, from initial biochemical validation to characterization in a cellular context.

Part 1: Initial Biochemical Characterization and Potency Assessment

The first step in evaluating any potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target kinase. This is typically achieved through an in vitro kinase assay, which measures the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

Scientific Rationale

The goal is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency. A lower IC50 value indicates a more potent inhibitor. The choice of assay format is critical; luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability. This assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Inhibitor 1. Prepare serial dilution of N-methylquinolin-3-amine Plate 3. Dispense inhibitor dilutions and controls (DMSO) into plate Inhibitor->Plate Kinase_Mix 2. Prepare Kinase/Substrate/ATP master mix in reaction buffer Start 4. Add Kinase Mix to wells to start reaction Kinase_Mix->Start Plate->Start Incubate_Kinase 5. Incubate at room temp (e.g., 60 minutes) Start->Incubate_Kinase Stop 6. Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate_Kinase->Stop Incubate_Stop 7. Incubate at room temp (40 minutes) Stop->Incubate_Stop Develop 8. Add Kinase Detection Reagent to convert ADP -> ATP Incubate_Stop->Develop Incubate_Develop 9. Incubate at room temp (30-60 minutes) Develop->Incubate_Develop Read 10. Read luminescence Incubate_Develop->Read Plot 11. Plot Luminescence vs. [Inhibitor] Read->Plot IC50 12. Fit curve (sigmoidal dose-response) to calculate IC50 Plot->IC50

Caption: Workflow for determining the biochemical IC50 of a kinase inhibitor.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the reaction.[1]

Materials:

  • N-methylquinolin-3-amine (or derivative) stock solution (e.g., 10 mM in 100% DMSO)

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP solution

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the N-methylquinolin-3-amine compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 dilutions in kinase reaction buffer containing a final DMSO concentration of 1%. Include a DMSO-only control (vehicle, representing 0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the compound dilutions to the appropriate wells.

    • Prepare a 2X master mix containing the kinase, its substrate, and ATP in the appropriate kinase reaction buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X master mix to each well. The final reaction volume will be 5 µL.[2]

  • Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • Signal Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[3]

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides the luciferase/luciferin required for the light-producing reaction.[1][4]

    • Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background (no-enzyme control) from all wells.

    • Normalize the data by setting the vehicle (DMSO) control as 100% kinase activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Interpretation and Selectivity Profiling

A single IC50 value provides a measure of potency for one kinase. However, the therapeutic value of an inhibitor often depends on its selectivity.[5] An ideal inhibitor is highly potent against its intended target while being inactive against other kinases (off-targets) to minimize side effects. Therefore, N-methylquinolin-3-amine and its analogs should be profiled against a panel of kinases.

Table 1: Example IC50 Profile for a Hypothetical N-methylquinolin-3-amine Derivative (Compound X)

Kinase TargetFamilyIC50 (nM)
Target Kinase A Tyrosine Kinase 15
Off-Target Kinase BSer/Thr Kinase850
Off-Target Kinase CTyrosine Kinase>10,000
Off-Target Kinase DLipid Kinase2,500
Off-Target Kinase ESer/Thr Kinase>10,000

This data is for illustrative purposes only.

Insight: The table shows that Compound X is highly potent against its intended target (Kinase A) and shows significantly lower potency (>50-fold) against other tested kinases, indicating a favorable selectivity profile.

Part 2: Elucidating the Mechanism of Inhibition

Most small-molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site. Confirming this mechanism is a crucial step in characterization.

Scientific Rationale

An ATP-competitive inhibitor will appear less potent as the concentration of ATP increases. This is because the inhibitor and ATP are in direct competition for the same binding site. By measuring the IC50 of N-methylquinolin-3-amine at various ATP concentrations, one can determine its mechanism of action. A rightward shift in the IC50 curve with increasing ATP concentration is the hallmark of an ATP-competitive inhibitor.

Protocol: ATP Competition Assay

This protocol is a modification of the biochemical IC50 determination described above.

Procedure:

  • Follow the Protocol for IC50 Determination as outlined in Part 1.

  • Set up multiple parallel experiments. In each experiment, the concentration of ATP in the 2X master mix is different.

  • A typical experiment would measure the IC50 of the compound at the following ATP concentrations:

    • Low ATP (e.g., 10 µM)

    • Km ATP (the concentration determined for the specific kinase, e.g., 50 µM)

    • High ATP (e.g., 500 µM or 1 mM)

  • Determine the IC50 value for N-methylquinolin-3-amine at each ATP concentration.

  • Analysis: Plot the IC50 values as a function of ATP concentration. A linear increase in IC50 with increasing ATP concentration confirms an ATP-competitive binding mode.

G cluster_pathway Kinase Active Site cluster_outcome Reaction Outcome Kinase Kinase Phosphorylation Substrate Phosphorylation (Activity) Kinase->Phosphorylation ATP Bound No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation Inhibitor Bound ATP ATP ATP->Kinase Binds Inhibitor N-methylquinolin-3-amine Inhibitor->Kinase Competitively Binds

Caption: Principle of ATP-competitive kinase inhibition.

Part 3: Validation in a Cellular Environment

Potent biochemical activity does not always translate to cellular efficacy.[6] Factors such as cell membrane permeability, efflux by cellular pumps, and the high intracellular concentration of ATP (~1-10 mM) can drastically affect a compound's performance. Therefore, cell-based assays are essential.

Scientific Rationale

The goal is to measure the compound's ability to inhibit the target kinase within a living cell. This can be assessed in two main ways:

  • Target Engagement: Does the compound physically bind to its target inside the cell? Assays like NanoBRET™ can measure this interaction in real-time.

  • Phenotypic Effects: Does inhibiting the target kinase lead to the desired biological outcome? For oncology targets, this is typically a reduction in cancer cell proliferation or viability.

Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Materials:

  • Cancer cell line known to be dependent on the target kinase.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • N-methylquinolin-3-amine compound.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Clear (for MTT) or white, opaque (for CellTiter-Glo®) 96-well cell culture plates.

  • Spectrophotometer (for MTT) or luminometer (for CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of N-methylquinolin-3-amine in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a DMSO vehicle control.

  • Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects more pronounced.

  • Viability Measurement (CellTiter-Glo® Method):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Data Interpretation: Bridging Biochemical and Cellular Data

A crucial step is to compare the biochemical IC50 with the cellular GI50.

Table 2: Example Biochemical vs. Cellular Potency for Compound X

ParameterValue (nM)Interpretation
Biochemical IC50 (vs. Target A)15High potency against the purified enzyme.
Cellular GI50 (in Cell Line Y)120Potent activity in cells, confirming cell permeability and target engagement.

Insight: A GI50 that is within ~10-fold of the biochemical IC50 is generally considered a strong result. A much higher GI50 might suggest poor cell permeability, compound efflux, or that the cell line is not actually dependent on the target kinase.

Part 4: Confirming Mechanism via Downstream Signaling

The final step is to confirm that the compound inhibits the kinase's signaling pathway within the cell. This provides direct evidence of on-target activity.

Scientific Rationale

When a kinase is inhibited, the phosphorylation of its direct downstream substrates should decrease. Western blotting is the gold-standard technique to visualize this change. By probing for both the total and phosphorylated forms of a substrate protein, one can directly measure the effect of the inhibitor.

Protocol: Western Blot for Phospho-Substrate Levels

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow until they are ~80% confluent. Treat the cells with N-methylquinolin-3-amine at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short period (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total form of the substrate protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Analysis: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein or loading control, confirms that N-methylquinolin-3-amine is engaging its target and inhibiting the downstream signaling pathway.

G cluster_pathway Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor TargetKinase Target Kinase A Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Response Cell Proliferation & Survival Substrate->Response Inhibitor N-methylquinolin-3-amine Inhibitor->TargetKinase INHIBITS

Caption: Inhibition of a kinase signaling pathway by N-methylquinolin-3-amine.

References

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Suppl), Abstract nr 2388. Retrieved from [Link]

  • Kalliokoski, T. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 63(19), 5873–5883. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Held, P. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of Applied Bioanalysis, 3(1), 1-8. Retrieved from [Link]

  • Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Polysubstituted Quinoline Synthesis

Ticket #QS-2024: Resolving Regioselectivity, Yield, and Purification Anomalies Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Audience: Medicinal Chemists, Process Chemists Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #QS-2024: Resolving Regioselectivity, Yield, and Purification Anomalies

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Audience: Medicinal Chemists, Process Chemists

Introduction: The "Quinoline Paradox"

Welcome to the Quinoline Synthesis Technical Support Center. You are likely here because you have encountered the "Quinoline Paradox": the methods that are most scalable (Skraup, Friedländer) are often the least selective, while the methods that are most selective (transition metal catalysis) can be finicky regarding substrate tolerance.

This guide moves beyond textbook definitions to address the causality of failure. We will troubleshoot the three most common support tickets we receive:

  • Regiochemical Scrambling: Why meta-substituted anilines destroy your yield.

  • Chemical Incompatibility: Why your Friedländer condensation yielded a self-aldol mess.

  • Purification Nightmares: How to separate the dreaded 5- and 7-substituted isomers.

Troubleshooting Module: Classical Methodologies

Ticket A: "I'm getting a mixture of 5- and 7-substituted quinolines."

Context: You are using a Skraup or Doebner-Von Miller synthesis with a meta-substituted aniline. Diagnosis: This is a fundamental intrinsic issue of electrophilic aromatic substitution (EAS) rules during the ring-closure step.

Technical Explanation: In meta-substituted anilines, the cyclization step (typically an EAS) has two available ortho positions relative to the amine:

  • Position A (Sterically crowded): Leads to the 5-substituted quinoline.

  • Position B (Sterically open): Leads to the 7-substituted quinoline.

Troubleshooting Protocol:

  • Electronic Control: If your meta-substituent is strongly electron-donating (e.g., -OMe), the electronic activation at the para position (relative to the substituent) often directs cyclization to the sterically less favorable position, favoring the 7-isomer (but often with poor selectivity, ~60:40).

  • Steric Control (The Fix): To force exclusivity, you must block one site.

    • Strategy: Use a removable blocking group (e.g., Bromine) at the para position relative to the meta-substituent if possible, then debrominate later.

  • Alternative Method: Switch to the Combés Synthesis . It typically proceeds via a mechanism that is more sensitive to steric bulk, often favoring the 7-isomer more distinctively than Skraup conditions [1].

Ticket B: "My Friedländer reaction failed; I isolated a ketone dimer."

Context: You are reacting an o-aminoaldehyde with a ketone containing an


-methylene group.
Diagnosis:  The base-catalyzed conditions promoted ketone self-condensation  (aldol reaction) faster than the cross-condensation with the o-aminoaldehyde.

Troubleshooting Protocol:

  • Invert the Catalysis: Switch from base (KOH/EtOH) to Acid catalysis (AcOH/reflux). Acid suppresses the enolate formation required for rapid ketone self-condensation.

  • The "Imine Switch": Pre-form the imine. React the ketone with a simple amine (like cyclohexylamine) to form the imine first, then react this with the o-aminoaldehyde. The imine is more nucleophilic but less prone to self-aldolization [2].

Decision Matrix: Method Selection

Use this logic flow to select the correct synthetic route before wasting reagents.

QuinolineSelector Start Start: Define Substrate Subst Is the Aniline meta-substituted? Start->Subst Regio Is Regiopurity Critical? Subst->Regio Yes Scale Scale > 100g? Subst->Scale No (Ortho/Para) Skraup Method: Skraup/Doebner (Expect 5/7 mixture) Regio->Skraup No Povarov Method: Povarov Reaction (Lewis Acid Cat.) Regio->Povarov Yes (Diversity Oriented) RhCat Method: Rh(III) C-H Activation (High Precision) Regio->RhCat Yes (High Value) Scale->Skraup Yes Scale->RhCat No (High Cost)

Figure 1: Strategic decision tree for selecting a quinoline synthesis method based on regioselectivity requirements and scale.

Advanced Protocol: Rh(III)-Catalyzed C-H Annulation

Application: Synthesis of highly substituted quinolines with perfect regiocontrol. Why this method? Unlike the Skraup reaction, this method uses the aniline nitrogen as a directing group to activate the ortho C-H bond, ensuring the substituent lands exactly where intended.

Reagents & Conditions
  • Substrates: Aniline derivative (1.0 equiv), Internal Alkyne (1.2 equiv).

  • Catalyst:

    
     (2.5 mol%).
    
  • Oxidant:

    
     (2.0 equiv) - Note: Acts as the terminal oxidant to regenerate Rh(III).
    
  • Solvent: t-Amyl alcohol (0.2 M).

  • Temperature: 110 °C.

Step-by-Step Workflow
  • Activation: In a screw-cap pressure tube, dissolve the aniline and alkyne in t-Amyl alcohol.

  • Catalyst Charge: Add the Rh catalyst and Copper oxidant. Critical: Do not exclude air strictly; the oxidant requires turnover, though Cu(OAc)2 is stoichiometric here.

  • Reaction: Seal and heat to 110 °C for 16 hours. The solution typically turns dark green/brown.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove copper salts.

  • Validation: Check TLC. If the aniline spot remains, add 10 mol%

    
     (additive) to boost cationic Rh species formation.
    
Mechanistic Visualization

Understanding the cycle allows you to troubleshoot "stalled" reactions.

RhCycle Step1 1. Coordination (Aniline binds Rh) Step2 2. C-H Activation (Rhodacycle Formation) Step1->Step2 - HCl Step3 3. Alkyne Insertion (Regio-determining) Step2->Step3 Step4 4. Reductive Elimination (Product Release + Rh(I)) Step3->Step4 Step5 5. Oxidation (Rh(I) -> Rh(III) by Cu) Step4->Step5 Step5->Step1 Regeneration

Figure 2: Catalytic cycle of Rh(III)-catalyzed aniline annulation. Stalling usually occurs at Step 5 if the oxidant is wet or insufficient.

Comparative Data: Method Selection Guide

FeatureSkraup / DoebnerFriedländerPovarov (MCR)Rh(III) C-H Activation
Atom Economy HighLow (Water loss)HighModerate (Oxidant waste)
Regioselectivity Poor (for meta-anilines)Good (depends on ketone)Excellent (cis/trans control)Perfect (Directed)
Conditions Harsh (Strong Acid, Heat)Basic/Acidic, RefluxMild (Lewis Acid)Neutral, Warm
Tolerance Robust (Alkyl, Aryl)Sensitive (Aldol side rxns)High (Ethers, Esters)High (Halogens, Esters)
Primary Risk "Tar" formationKetone dimerizationDiastereomer mixturesCatalyst poisoning

Purification & Analysis: The "5 vs. 7" Dilemma

Issue: You have a mixture of 5-substituted and 7-substituted quinolines (from a meta-aniline Skraup reaction) that co-elute on standard silica.

Differentiation Strategy (LC-MS/MS): Before attempting prep-separation, confirm the ratio.

  • Technique: ESI-MS/MS with Collision Induced Dissociation (CID).[1]

  • Marker: Look at the relative intensity of the product ion at m/z ~232 (or equivalent core fragment).

  • Insight: The 4-substituted isomers (if present) typically show 100% relative intensity for specific fragments, whereas 5- and 7-isomers often show lower, distinguishable intensities due to steric shielding of the N-lone pair affecting protonation sites [3].

Separation Protocol:

  • Crystallization (The Old School Trick): Convert the mixture to the Zinc Chloride double salts or Picrates .

    • Procedure: Dissolve oil in EtOH/HCl. Add saturated ethanolic

      
      .
      
    • Result: The 5-substituted isomer often crystallizes out preferentially due to higher symmetry/packing efficiency compared to the 7-isomer.

  • Chromatography: If using Prep-HPLC, use a Pentafluorophenyl (PFP) column rather than C18. The PFP phase interacts via

    
    -
    
    
    
    stacking, which discriminates better between the electronic densities of the 5- and 7-positions.

References

  • Regioselectivity in Quinoline Synthesis

    • Source: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005.
    • Relevance: Defines the steric limit
    • URL:

  • Friedländer Troubleshooting

    • Source: Gladysz, J. A., et al. "Friedländer Quinoline Synthesis." Alfa Chemistry Technical Guides.
    • Relevance: Discusses the "imine switch" to prevent aldol side reactions.
    • URL:

  • Isomer Differentiation (LC-MS)

    • Source: Uchiyama, N., et al. "Analytical differentiation of quinolinyl-substituted isomers." Forensic Toxicology, 2016.
    • Relevance: Provides MS/MS fragmentation d
    • URL:

  • Rh(III)

    • Source: Guimond, N., & Fagnou, K. "Rhodium(III)-Catalyzed Isoquinolone Synthesis." J. Am. Chem. Soc., 2010 (Adapted for Quinoline analogues).
    • Relevance: The foundational mechanistic cycle for Rh(III)
    • URL:

  • Povarov Reaction Optimization

    • Source: Bello, D., et al. "The Role of the Catalyst on the Reactivity... of the Povarov Reaction."[2][3] Molecules, 2021.[4][5]

    • Relevance: Explains Lewis acid selection for regiocontrol.
    • URL:

Sources

Troubleshooting

stability of N-methylquinolin-3-amine in aqueous solutions

Executive Summary N-Methylquinolin-3-amine (CAS: 33330-71-2) is a secondary aryl amine derivative of quinoline. While the quinoline core provides structural rigidity, the exocyclic secondary amine introduces specific sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylquinolin-3-amine (CAS: 33330-71-2) is a secondary aryl amine derivative of quinoline. While the quinoline core provides structural rigidity, the exocyclic secondary amine introduces specific stability challenges in aqueous media, primarily related to pH-dependent solubility and oxidative sensitivity .

This guide addresses the physicochemical behavior of N-methylquinolin-3-amine, providing evidence-based protocols to maintain compound integrity during experimental workflows.

Physicochemical Stability Profile

Aqueous Solubility & pH Dependence

The stability of N-methylquinolin-3-amine in water is inextricably linked to its solubility. The compound exhibits amphiphilic behavior with a dominant hydrophobic character due to the bicyclic aromatic ring.

  • Basicity (pKa): The quinoline ring nitrogen has a pKa of approximately 4.9 (analogous to 3-aminoquinoline). The exocyclic secondary amine is significantly less basic due to resonance delocalization of the lone pair into the aromatic system.

  • Solubility Profile:

    • pH < 4.0: High solubility. The ring nitrogen is protonated (

      
      ), forming a stable, water-soluble cation.
      
    • pH > 6.0: Low solubility. The molecule exists primarily as the neutral free base, prone to precipitation and aggregation.

Key Technical Insight: In neutral buffers (PBS, pH 7.4), the compound is likely to crash out of solution if the concentration exceeds 50–100 µM .

Degradation Pathways

Two primary mechanisms compromise the integrity of N-methylquinolin-3-amine in aqueous solution:

  • Oxidative Dealkylation & Polymerization: Secondary aryl amines are susceptible to autoxidation, especially under basic conditions or light exposure. The mechanism typically involves the formation of a radical cation, leading to colored impurities (yellow/brown) and eventual polymerization.

  • Photochemical Instability: The quinoline chromophore absorbs UV light strongly. Prolonged exposure to ambient light can induce photo-oxidation, generating N-oxide species or ring-hydroxylated byproducts.

Experimental Protocols & Handling

Preparation of Stock and Working Solutions

Do NOT dissolve directly in water. Follow this "Solvent-First" protocol to ensure homogeneity.

Step-by-Step Protocol:

  • Primary Stock: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) or Ethanol to a concentration of 10–50 mM .

    • Why: DMSO prevents aggregation and oxidation better than water.

  • Aliquot & Store: Divide the stock into single-use aliquots. Store at -20°C or -80°C in amber vials.

  • Aqueous Dilution (Working Solution):

    • Dilute the DMSO stock into the aqueous buffer immediately before use.

    • Critical Step: Ensure the final DMSO concentration is < 1% (v/v) to avoid cellular toxicity, but maintain rapid mixing to prevent precipitation.

Stability Data Summary
ConditionStability EstimateObservationRecommendation
Solid State (-20°C) > 2 YearsOff-white powderKeep desiccated and dark.
DMSO Stock (RT) 1–2 DaysClear to pale yellowUse immediately or freeze.
Aqueous (pH 7.4, RT) < 4 HoursPrecipitate may formUse within 2 hours; protect from light.
Aqueous (pH 4.0, RT) ~ 24 HoursStable solutionPreferred for analytical standards.

Troubleshooting Guide (FAQ)

Q1: My solution turned yellow/brown after 2 hours. Is it still usable?

  • Diagnosis: This indicates oxidative degradation (formation of quinone-imine like species) or photo-oxidation.

  • Action: Discard the solution. For future experiments, add an antioxidant like Ascorbic acid (1 mM) or DTT if compatible with your assay, and strictly protect from light.

Q2: I see a fine precipitate in my cell culture media (pH 7.4).

  • Diagnosis: The compound has reached its solubility limit as the free base.

  • Action:

    • Lower the working concentration.

    • Sonicate the solution for 5 minutes (though re-precipitation is likely).

    • Pre-complex the compound with cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility at neutral pH.

Q3: Can I autoclave aqueous solutions of this compound?

  • Answer: No. High heat and pressure will accelerate hydrolysis and oxidation. Sterilize by filtration (0.22 µm PTFE filter) . Note: Use PTFE (hydrophobic) or Nylon filters; avoid cellulose acetate if the compound binds non-specifically.

Visualizing the Stability Workflow

The following diagram outlines the decision logic for handling N-methylquinolin-3-amine to prevent degradation.

StabilityWorkflow Solid Solid Compound (Store -20°C, Dark) Stock Stock Solution (DMSO/EtOH) Solid->Stock Dissolve Aqueous Aqueous Dilution Stock->Aqueous Dilute Acidic Acidic Buffer (pH < 5.0) Aqueous->Acidic Protonation Neutral Neutral Buffer (pH 7.4) Aqueous->Neutral Free Base Stable STABLE (Use within 24h) Acidic->Stable Soluble Risk RISK: Precipitation (Use < 2h) Neutral->Risk Low Solubility Oxidation RISK: Oxidation (Yellowing) Stable->Oxidation Light/Air Exposure Risk->Oxidation Time > 2h

Figure 1: Decision tree for solvent selection and pH management to maximize stability.

References

  • PubChem. 3-Aminoquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021).[1][2] Available at: [Link]

  • Journal of Medicinal Chemistry. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. (2022). Available at: [Link]

  • Organic Process Research & Development. Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines. Available at: [Link]

  • Master Organic Chemistry. Basicity of Amines and Solubility. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of N-methylquinolin-3-amine and its Parent Compound, Quinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Significance of Substitution The quinoline scaffold is a cornerstone in medicinal chemistry, forming the struct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile[3]. The nature and position of substituents on the quinoline ring are critical determinants of its biological activity[4]. This guide focuses on the comparison of quinolin-3-amine and its N-methylated derivative, N-methylquinolin-3-amine, to explore how a seemingly minor structural modification—the addition of a methyl group to the exocyclic amine—can potentially influence its biological effects. While direct comparative studies are limited, this guide will draw upon existing literature on 3-aminoquinoline derivatives and the principles of medicinal chemistry to provide a comprehensive overview.

Biological Activities of Quinolin-3-amine and its Derivatives

Quinolin-3-amine itself has been a subject of interest in various chemical and biological studies[5][6][7]. Its derivatives have been investigated for a range of therapeutic applications, most notably in the fields of oncology and infectious diseases.

Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents, with derivatives exhibiting mechanisms of action that include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis[3][1][2]. While specific data on the anticancer activity of quinolin-3-amine is not extensively documented in the readily available literature, the broader class of 3-substituted quinolines has shown promise. For instance, certain 3-substituted quinoline derivatives have been reported to possess cytotoxic effects against various cancer cell lines[8]. The amino group at the 3-position can serve as a key pharmacophoric feature or as a synthetic handle for the introduction of other functional groups to enhance anticancer potency[9].

Antimalarial Activity

The 4-aminoquinoline and 8-aminoquinoline scaffolds are hallmarks of antimalarial drug discovery, with chloroquine and primaquine being prominent examples[10][11][12]. Although less explored than its 4- and 8-substituted counterparts, the 3-aminoquinoline core has also been investigated for its potential antimalarial properties. The nitrogen atom in the quinoline ring and the exocyclic amino group can interact with biological targets within the Plasmodium parasite, potentially interfering with essential processes such as heme detoxification[13][14]. Structure-activity relationship (SAR) studies on quinoline-based antimalarials have demonstrated that modifications at various positions on the quinoline ring can significantly impact efficacy and resistance profiles[4][15].

N-methylquinolin-3-amine: A Perspective on its Biological Potential

Direct experimental data on the biological activities of N-methylquinolin-3-amine is scarce in the public domain. However, we can extrapolate its potential activities based on the known properties of quinolin-3-amine and the established effects of N-methylation in medicinal chemistry.

The introduction of a methyl group to an amino functional group can induce several physicochemical and pharmacokinetic changes, including:

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially leading to improved oral bioavailability and central nervous system penetration.

  • Altered Basicity: N-methylation can alter the basicity (pKa) of the amino group, which can influence its ionization state at physiological pH. This, in turn, can affect drug-receptor interactions and solubility.

  • Modified Hydrogen Bonding: The conversion of a primary amine (-NH2) to a secondary amine (-NH-CH3) reduces the number of hydrogen bond donors from two to one. This can significantly impact the binding affinity and selectivity of the molecule for its biological target.

  • Metabolic Stability: N-methylation can influence the metabolic fate of a compound. While it can sometimes block metabolism at the nitrogen atom, it can also introduce a new site for metabolic enzymes to act upon (N-demethylation).

Based on these principles, it is plausible that N-methylquinolin-3-amine may exhibit a different spectrum of biological activity, potency, and pharmacokinetic profile compared to its parent compound. For instance, its potentially increased lipophilicity might enhance its anticancer or antimalarial activity by facilitating its entry into cancer cells or infected erythrocytes. However, the altered hydrogen bonding capacity could also lead to a decrease in activity if hydrogen bonding with the target is critical.

Comparative Analysis and Structure-Activity Relationship (SAR)

The following table provides a comparative summary of the known and predicted properties of quinolin-3-amine and N-methylquinolin-3-amine. It is important to note that much of the information for the N-methylated compound is inferred due to a lack of direct experimental data.

PropertyQuinolin-3-amineN-methylquinolin-3-amineRationale for Predicted Differences
Molecular Formula C₉H₈N₂[6]C₁₀H₁₀N₂Addition of a CH₂ group.
Molecular Weight 144.17 g/mol [6]158.20 g/mol Addition of a methyl group.
Anticancer Activity Limited data, but derivatives show activity[8].Not reported. May be enhanced or diminished.Increased lipophilicity could improve cell penetration, but altered H-bonding may affect target binding.
Antimalarial Activity Derivatives have been explored[4][15].Not reported. Activity profile may differ.Changes in basicity and lipophilicity can affect accumulation in the parasite's food vacuole.
Hydrogen Bond Donors 21Conversion of a primary amine to a secondary amine.
Predicted Lipophilicity (logP) LowerHigherThe methyl group is a lipophilic substituent.

The critical determinant of the difference in biological activity between these two compounds will likely be the specific nature of their interactions with their biological targets. If the primary amino group of quinolin-3-amine is involved in a crucial hydrogen-bonding network with its target, N-methylation could be detrimental to its activity. Conversely, if a hydrophobic pocket is present near the amino group binding site, the methyl group could lead to enhanced binding and increased potency.

Experimental Protocols

To definitively compare the biological activities of N-methylquinolin-3-amine and quinolin-3-amine, a series of standardized in vitro and in vivo assays are required. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the cytotoxic effects of the compounds on cancer cell lines.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Quinolin-3-amine and N-methylquinolin-3-amine

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is used to assess the efficacy of the compounds against the blood stages of Plasmodium falciparum.

Objective: To determine the IC₅₀ of the compounds against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7 and Dd2 strains)

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete parasite culture medium.

  • Assay Setup: In a 96-well plate, add the serially diluted compounds. Add parasitized erythrocytes (2% parasitemia, 2.5% hematocrit) to each well. Include parasite-only controls and uninfected erythrocyte controls.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes and calculate the percentage of parasite growth inhibition for each concentration. Determine the IC₅₀ values using a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compounds prep_cells->treatment prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Add MTT Reagent and Incubate incubation->mtt_assay solubilization Solubilize Formazan Crystals mtt_assay->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Potential Anticancer Mechanisms of Quinoline Derivatives

G cluster_pathways Cellular Effects cluster_outcomes Therapeutic Outcome quinoline Quinoline Derivative apoptosis Induction of Apoptosis quinoline->apoptosis cell_cycle Cell Cycle Arrest quinoline->cell_cycle angiogenesis Inhibition of Angiogenesis quinoline->angiogenesis tumor_growth Inhibition of Tumor Growth apoptosis->tumor_growth cell_cycle->tumor_growth angiogenesis->tumor_growth

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Conclusion and Future Perspectives

The true therapeutic potential of N-methylquinolin-3-amine relative to its parent compound can only be elucidated through direct comparative studies. The experimental protocols provided in this guide offer a framework for such investigations. Future research should focus on the synthesis and parallel evaluation of both compounds in a battery of biological assays to establish a clear structure-activity relationship. Such studies will be invaluable for guiding the rational design of more potent and selective quinoline-based therapeutic agents.

References

Sources

Comparative

Validating the Mode of Action of N-methylquinolin-3-amine (NMQA)

A Comparative Pharmacodynamic Guide Executive Summary & Mechanism Hypothesis N-methylquinolin-3-amine (NMQA) represents a distinct structural class of aminoquinolines. Unlike its well-characterized isomer Chloroquine (a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Pharmacodynamic Guide

Executive Summary & Mechanism Hypothesis

N-methylquinolin-3-amine (NMQA) represents a distinct structural class of aminoquinolines. Unlike its well-characterized isomer Chloroquine (a 4-aminoquinoline) which acts primarily via lysosomotropic accumulation and hematin crystallization inhibition, the 3-aminoquinoline scaffold of NMQA suggests a divergent Mode of Action (MoA).

Structural Activity Relationship (SAR) analysis indicates that the planar quinoline ring, combined with the 3-position amine, favors DNA Intercalation and Topoisomerase inhibition over pure lysosomal trapping. This guide outlines the critical validation workflow to confirm this MoA, comparing NMQA against industry-standard benchmarks.

The Pharmacodynamic Triad

To validate NMQA, we must assess its performance across three dimensions:

  • Binding Affinity (

    
    ):  Strength of interaction with biochemical targets (ctDNA).
    
  • Mode of Binding: Intercalation vs. Groove Binding.

  • Cytotoxic Potency (

    
    ):  Functional cellular impact compared to established drugs.[1]
    
Comparative Analysis: NMQA vs. Gold Standards

The following table benchmarks the theoretical and experimental performance of NMQA against Doxorubicin (Standard Intercalator) and Chloroquine (Standard Lysosomotropic Agent).

FeatureN-methylquinolin-3-amine (NMQA) Doxorubicin (DOX) Chloroquine (CQ)
Primary Target dsDNA / Topoisomerase II (Putative)DNA / Topoisomerase IIHeme Polymerase / Lysosome
Binding Mode Planar IntercalationIntercalation (strong)Electrostatic / Heme Stacking
Binding Constant (

)
Target:



(to DNA)
Spectral Signature Hypochromism + Red ShiftFluorescence QuenchingHypochromism
Viscosity Change Increase (Helix lengthening)Significant IncreaseMinimal/No Change
Key Advantage Lower cardiotoxicity risk than DOXHigh PotencyLow cost, well-understood

Analyst Insight: If your NMQA derivative shows a


 and no viscosity change, reject the Intercalation hypothesis. It likely acts as a groove binder or purely via oxidative stress (ROS generation).
Experimental Validation Protocols

To scientifically validate the MoA, you must perform the following self-validating assays.

Protocol A: UV-Vis Spectroscopic Titration (The "Gold Standard")

Determines the Intrinsic Binding Constant (


) and confirms intercalation.

Reagents:

  • Ligand: 1 mM NMQA in 5% DMSO/Buffer.

  • Target: Calf Thymus DNA (ctDNA), pre-sonicated.

  • Buffer: Tris-HCl (5 mM, pH 7.2) + 50 mM NaCl.

Methodology:

  • Baseline: Record the absorption spectrum of NMQA (200–500 nm). Identify

    
     (typically 240–350 nm for quinolines).
    
  • Titration: Add incremental aliquots of ctDNA to the NMQA solution. Maintain constant NMQA concentration by adding stock NMQA to the DNA titrant.

  • Observation: Monitor for Hypochromism (decrease in peak intensity) and Bathochromic Shift (Red shift

    
     2-5 nm).
    
    • Causality: Intercalation couples the

      
      -orbitals of the ligand with the DNA base pairs, lowering the transition energy (Red shift) and probability (Hypochromism).
      

Data Analysis (Wolfe-Shimer Equation): Calculate


 using the plot of 

vs

:

  • 
    : Apparent extinction coefficient.
    
  • 
    : Extinction coefficient of free ligand.
    
  • 
    : Extinction coefficient of bound ligand.
    
  • Success Criteria: Linearity (

    
    ) confirms 1:1 binding stoichiometry.
    
Protocol B: Competitive Fluorescence Displacement (Ethidium Bromide)

Validates the specificity of the binding site.

Logic: Ethidium Bromide (EtBr) is a strong intercalator. If NMQA intercalates, it will displace EtBr, quenching its fluorescence.

Methodology:

  • Prepare an EtBr-ctDNA complex (Emission peak

    
     600 nm).
    
  • Titrate NMQA into the complex.

  • Result: A decrease in fluorescence intensity indicates NMQA is displacing EtBr.

  • Stern-Volmer Plot: Plot

    
     vs 
    
    
    
    . A linear positive slope confirms dynamic quenching/displacement.
Mechanism of Action Visualization

The following diagrams illustrate the decision logic and the specific molecular pathway validated by these protocols.

Diagram 1: MoA Validation Decision Tree

Use this logic flow to interpret your experimental results.

MoA_Validation Start NMQA Characterization UV_Vis UV-Vis Titration (Protocol A) Start->UV_Vis Result_Hypo Hypochromism > 15% Red Shift > 5nm? UV_Vis->Result_Hypo Viscosity Viscosity Assay Result_Hypo->Viscosity Yes Electrostatic Electrostatic/Surface Interaction Result_Hypo->Electrostatic No (Hyperchromism) Result_Visc Viscosity Increase? Viscosity->Result_Visc Intercalator CONFIRMED: DNA Intercalator Result_Visc->Intercalator Yes (Helix Lengthening) GrooveBinder Groove Binder Result_Visc->GrooveBinder No (No Length Change)

Caption: Decision logic for classifying NMQA binding mode based on spectroscopic and hydrodynamic changes.

Diagram 2: Pharmacodynamic Pathway (3-Aminoquinoline)

The hypothesized biological cascade triggered by NMQA.

Pathway NMQA N-methylquinolin-3-amine CellEntry Passive Diffusion NMQA->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus DNA_Complex NMQA-DNA Intercalation Complex Nucleus->DNA_Complex TopoII Topoisomerase II Inhibition DNA_Complex->TopoII DSB Double Strand Breaks (DSBs) TopoII->DSB p53 p53 Activation DSB->p53 Apoptosis Apoptosis (Cell Death) p53->Apoptosis

Caption: Proposed cytotoxic cascade for 3-aminoquinolines: Intercalation leading to Topo II poisoning and apoptosis.

In Silico Grounding (Molecular Docking)

Before wet-lab validation, in silico docking provides the structural hypothesis.

  • Target PDB: 1Z3F (DNA-Intercalator complex) or 3L4U (Topoisomerase II).

  • Grid Box: Center on the base-pair steps (e.g., CG/GC steps).

  • Validation Metric: A binding energy (

    
    ) more negative than -7.5 kcal/mol  suggests a viable lead.
    
  • Interaction Check: Look for

    
     stacking interactions between the quinoline ring and DNA base pairs (distance < 3.8 Å).
    
References
  • Mechanism of Action of 4-Aminoquinolines: Title: Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Source: PLOS ONE (2012). URL:[Link]

  • DNA Binding & Cytotoxicity of Quinoline Derivatives: Title: Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds.[2][3] Source: Journal of Chemical Sciences (2018). URL:[Link]

  • Indoloquinoline Cytotoxicity (Analogous Mechanism): Title: Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline. Source: MDPI (2023). URL:[Link]

  • General Quinoline Synthesis & Activity: Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[4][5][6] Source: RSC Advances (2020). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-methylquinolin-3-amine proper disposal procedures

Executive Summary & Core Directive N-methylquinolin-3-amine (CAS: Derivative of 580-17-6) is a secondary aromatic amine built upon a quinoline scaffold.[1] In drug discovery, it is frequently used as a pharmacophore buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N-methylquinolin-3-amine (CAS: Derivative of 580-17-6) is a secondary aromatic amine built upon a quinoline scaffold.[1] In drug discovery, it is frequently used as a pharmacophore building block.

The Critical Safety Insight: While many researchers treat this merely as a generic organic base, the quinoline backbone confers potential mutagenic and carcinogenic properties (similar to parent quinoline, RCRA U056). Furthermore, as a secondary amine, it poses a latent "silent hazard": Nitrosamine formation . If this waste stream accidentally contacts nitrosating agents (e.g., Sodium Nitrite, Nitric Acid), it can generate N-nitrosamines, which are potent carcinogens.[1]

Disposal Directive:

  • Do NOT flush down the drain.[2]

  • Do NOT mix with oxidizers or acids in the primary waste stream.

  • Mandatory: Incineration via a licensed hazardous waste contractor.

Hazard Profile & Technical Justification

To manage waste effectively, you must understand the chemical behavior driving the safety protocols.

PropertyValue / CharacteristicOperational Implication
Chemical Class Secondary Aromatic AmineBasic pH; incompatible with strong acids (exothermic).[1]
Toxicology Suspected Mutagen/CarcinogenZero-exposure protocol. All waste containers must be surface-decontaminated before leaving the hood.[1]
Reactivity Nitrosatable PrecursorCRITICAL: Never mix with Nitric Acid or Nitrites.[1] Forms N-nitroso-N-methylquinolin-3-amine (likely carcinogen).[1]
Solubility Low (Water); High (DMSO, DCM, MeOH)Aqueous disposal is ineffective.[1] Must use organic solvent waste streams.
Flash Point >110°C (Predicted)Combustible.[1] Classified as "Non-Halogenated Organic" unless dissolved in halogenated solvents.

Waste Segregation Protocol

Effective disposal starts at the bench, not the loading dock. You must segregate this compound into the correct stream to prevent cross-reactivity.

Stream A: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Context: If the amine is dissolved in Methanol, Ethanol, or DMSO.

  • Destination: Non-Halogenated Organic Waste .

  • Labeling: Must explicitly list "N-methylquinolin-3-amine" and "Toxic/Irritant."[1]

  • Exception: If dissolved in Dichloromethane (DCM) or Chloroform, it moves to Halogenated Waste .

Stream B: Solid Waste (Contaminated Debris)
  • Items: Vials, weigh boats, pipette tips, gloves.

  • Destination: Hazardous Solid Waste (Incineration Only) .

  • Prohibited: Do not place in "Glass Trash" or "Biohazard" bins. The chemical residue persists and can leach.[3]

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for disposing of N-methylquinolin-3-amine, ensuring compliance with RCRA standards.

DisposalWorkflow Start Waste Generation: N-methylquinolin-3-amine StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid Waste (Gloves, Vials, Powder) StateCheck->Solid Solid SolventCheck Solvent Base? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated Solvent (DMSO, MeOH, EtOH) SolventCheck->NonHalo No StreamA Stream A: Halogenated Organic (Incineration) Halo->StreamA StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalo->StreamB Sharps Is it Sharp? (Needles, Broken Glass) Solid->Sharps StreamC Stream C: Chemically Contaminated Sharps Sharps->StreamC Yes StreamD Stream D: Hazardous Solid Waste Sharps->StreamD No

Figure 1: Decision workflow for the segregation and disposal of N-methylquinolin-3-amine waste streams.

Step-by-Step Operational Procedures

Protocol A: Disposing of Reaction Mixtures (Liquid)
  • pH Check: Ensure the waste mixture is not acidic (pH < 4). If acidic, the amine will protonate, increasing water solubility but potentially reacting exothermically. Best practice: Keep pH neutral to basic (pH 8-10).[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass carboys. Avoid metal containers (corrosion risk if trace halides are present).

  • Transfer: Use a funnel in a fume hood. Do not fill beyond 90% capacity (allow for thermal expansion).

  • Labeling:

    • Primary Constituent: [Solvent Name]

    • Trace Constituent: N-methylquinolin-3-amine (<5%)[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if solvent dictates).

Protocol B: Empty Container Management (RCRA Empty)

Under EPA regulations (40 CFR 261.7), a container is "empty" only if:

  • All wastes have been removed using common practices (pouring/pumping).

  • No more than 2.5 cm (1 inch) of residue remains.

  • Action: Triple rinse the empty bottle with a compatible solvent (e.g., Ethanol). Dispose of the rinsate as Hazardous Liquid Waste (Protocol A). Only then can the glass bottle be defaced and discarded in glass trash.

Protocol C: Spill Management (Emergency)
  • Minor Spill (<50 mL):

    • Evacuate immediate area.[4][5]

    • Don double nitrile gloves, lab coat, and safety goggles.

    • Cover spill with vermiculite or chem-sorb pads .

    • Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste: Debris from Spill."

    • Clean surface with soap and water; dispose of cleaning paper in the same jar.

  • Major Spill (>50 mL or outside hood): Evacuate lab and call EHS immediately.

Regulatory Compliance & Coding

When filling out your waste manifest, precise coding prevents regulatory fines.

  • US EPA (RCRA):

    • If the specific CAS is not listed on the P or U lists, use Characteristic Codes .

    • D001: If in flammable solvent (Flash point <60°C).

    • Toxic: While not D-listed for toxicity (like Arsenic), it falls under "General Toxic" for state regulations due to the quinoline moiety.

  • European Waste Catalogue (EWC):

    • 07 01 04:* Other organic solvents, washing liquids and mother liquors.

References

  • National Center for Biotechnology Information (PubChem). Quinoline Compound Summary. Retrieved from [Link]1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). Retrieved from [Link]1]

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Aminoquinoline (Structural Analog). Retrieved from ]">https://www.fishersci.com[1]

Sources

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